Cas no 58110-57-9 (5-(2-Bromo-Phenyl)-Furan-2-Carbaldehyde)

58110-57-9 structure
Produktname:5-(2-Bromo-Phenyl)-Furan-2-Carbaldehyde
5-(2-Bromo-Phenyl)-Furan-2-Carbaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-(2-Bromophenyl)-2-furaldehyde
- 5-(2-bromophenyl)-2-Furancarboxaldehyde
- 5-(2-BROMO-PHENYL)-FURAN-2-CARBALDEHYDE
- 5-(2'-bromophenyl)-2-furaldehyde
- 5-(2-bromophenyl)furan-2-carboxaldehyde
- 5-(o-bromophenyl)-2-furaldehyde
- AC1M01US
- AC1Q24GA
- CTK1H1642
- FWPDRAIMKVWEGB-UHFFFAOYSA-
- SBB042575
- SCHEMBL10465024
- AB01322683-02
- SB61082
- AKOS000113407
- Z56860347
- F97843
- InChI=1/C11H7BrO2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H
- CS-0269532
- NS-03732
- ALBB-013005
- MFCD01593485
- 5-(2-bromophenyl)furan-2-carbaldehyde
- STL195607
- DB-072424
- 58110-57-9
- 2-Furancarboxaldehyde, 5-(2-bromophenyl)-
- NCGC00328937-01
- EN300-04208
- DTXSID50365797
- CHEMBL4459593
- 5-(2-Bromo-Phenyl)-Furan-2-Carbaldehyde
-
- MDL: MFCD01593485
- Inchi: InChI=1S/C11H7BrO2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H
- InChI-Schlüssel: FWPDRAIMKVWEGB-UHFFFAOYSA-N
- Lächelt: C1=CC=C(C(=C1)C2=CC=C(C=O)O2)Br
Berechnete Eigenschaften
- Genaue Masse: 249.96291
- Monoisotopenmasse: 249.96294g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 2
- Komplexität: 208
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 30.2Ų
- XLogP3: 3.1
Experimentelle Eigenschaften
- PSA: 30.21
5-(2-Bromo-Phenyl)-Furan-2-Carbaldehyde Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-04208-0.25g |
5-(2-bromophenyl)furan-2-carbaldehyde |
58110-57-9 | 95% | 0.25g |
$105.0 | 2023-08-31 | |
Chemenu | CM522394-1g |
5-(2-Bromophenyl)furan-2-carbaldehyde |
58110-57-9 | 95% | 1g |
$118 | 2023-02-02 | |
Alichem | A019120221-5g |
5-(2-Bromophenyl)furan-2-carbaldehyde |
58110-57-9 | 95% | 5g |
$585.20 | 2023-09-01 | |
TRC | B751323-100mg |
5-(2-Bromo-Phenyl)-Furan-2-Carbaldehyde |
58110-57-9 | 100mg |
$ 70.00 | 2022-06-06 | ||
Enamine | EN300-04208-10.0g |
5-(2-bromophenyl)furan-2-carbaldehyde |
58110-57-9 | 95% | 10g |
$1224.0 | 2023-05-01 | |
Fluorochem | 031114-5g |
5-(2-Bromo-phenyl)-furan-2-carbaldehyde |
58110-57-9 | 95% | 5g |
£300.00 | 2022-03-01 | |
Enamine | EN300-04208-1g |
5-(2-bromophenyl)furan-2-carbaldehyde |
58110-57-9 | 95% | 1g |
$284.0 | 2023-08-31 | |
abcr | AB302200-10g |
5-(2-Bromo-phenyl)-furan-2-carbaldehyde, 95%; . |
58110-57-9 | 95% | 10g |
€850.90 | 2025-02-14 | |
A2B Chem LLC | AG77480-1g |
5-(2-Bromophenyl)furan-2-carbaldehyde |
58110-57-9 | 95%+ | 1g |
$286.00 | 2024-04-19 | |
OTAVAchemicals | 1148432-250MG |
5-(2-bromophenyl)furan-2-carbaldehyde |
58110-57-9 | 95% | 250MG |
$173 | 2023-06-25 |
5-(2-Bromo-Phenyl)-Furan-2-Carbaldehyde Verwandte Literatur
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:58110-57-9)5-(2-Bromo-Phenyl)-Furan-2-Carbaldehyde

Reinheit:99%/99%/99%
Menge:1g/5g/10g
Preis ($):312.0/827.0/1636.0